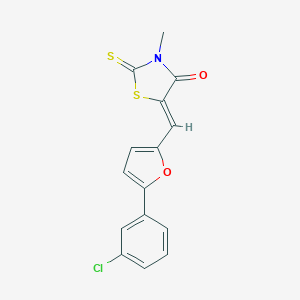![molecular formula C20H22ClNO4 B240353 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240353.png)
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the activation of B cells, a type of white blood cell that produces antibodies. TAK-659 has shown potential as a therapeutic agent for the treatment of various B cell-related diseases, including lymphomas and autoimmune disorders.
Wirkmechanismus
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key mediator of B cell receptor signaling, which is essential for the activation and survival of B cells. By blocking BTK activity, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide prevents the proliferation and survival of B cells, leading to the suppression of B cell-related diseases.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. It also exhibits good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical studies, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has demonstrated efficacy in inhibiting tumor growth in lymphoma models and reducing disease activity in autoimmune models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide is a valuable tool for studying the role of BTK in B cell biology and disease. Its potent inhibitory effects on BTK activity allow for the investigation of B cell signaling pathways and their contribution to disease pathogenesis. However, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide may have off-target effects on other kinases, which could complicate data interpretation. Additionally, the high potency of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide may require careful dosing and monitoring to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for the development and application of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide. These include:
1. Combination therapy: 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide may be used in combination with other agents to enhance its efficacy and reduce the risk of resistance.
2. Biomarker identification: The identification of biomarkers that predict response to 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide could improve patient selection and treatment outcomes.
3. Mechanism of resistance: Understanding the mechanisms of resistance to 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide could lead to the development of new therapeutic strategies.
4. Non-B cell diseases: 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide may have potential applications in the treatment of other diseases, such as solid tumors and inflammatory disorders.
In conclusion, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide is a promising therapeutic agent for the treatment of B cell-related diseases. Its potent inhibitory effects on BTK activity make it a valuable tool for studying B cell biology and disease pathogenesis. Ongoing clinical trials will determine its safety and efficacy in humans, and future research will explore its potential applications in other diseases and therapeutic strategies.
Synthesemethoden
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide can be synthesized using a multistep process that involves the reaction of 4-chlorophenol with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde, followed by a series of chemical transformations to introduce the amide and propanamide groups.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. It has shown promising results in inhibiting B cell proliferation and survival, as well as reducing inflammation and tissue damage in autoimmune disorders. Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide in humans.
Eigenschaften
Produktname |
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide |
|---|---|
Molekularformel |
C20H22ClNO4 |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]propanamide |
InChI |
InChI=1S/C20H22ClNO4/c1-14(26-17-9-7-15(21)8-10-17)20(23)22-16-4-2-5-18(12-16)25-13-19-6-3-11-24-19/h2,4-5,7-10,12,14,19H,3,6,11,13H2,1H3,(H,22,23) |
InChI-Schlüssel |
YNWXDMGHEGVEKV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)OCC2CCCO2)OC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC(=CC=C1)OCC2CCCO2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)
![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)
![3-(2-Anilino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240314.png)
![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)

![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)


